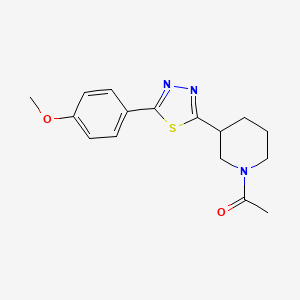
1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within the ring structure. This class of compounds is known for its diverse pharmacological activities, and modifications on the thiadiazole ring can lead to compounds with potential biological applications.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the reaction of appropriate precursors under specific conditions. For instance, a similar compound was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Another synthesis method reported the condensation of 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones . These methods typically involve the use of catalysts and undergo various purification steps to obtain the desired product.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and sometimes single-crystal X-ray diffraction. The 1,3,4-thiadiazol ring is often nearly vertical with respect to the phenyl rings, as observed in a related compound . The molecular interactions, including hydrogen bonds and π-π stacking, contribute to the stability of the crystal structure and can influence the biological activity of the compound.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions. Electrochemical synthesis is one approach where the oxidation of a related compound, in the presence of nucleophiles, leads to the formation of arylthiobenzazoles . The electrochemically generated p-quinone imine can undergo Michael addition reactions with 2-SH-benzazoles, leading to the formation of disubstituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic data, such as space group, cell dimensions, and density, provide insights into the solid-state properties of these compounds . The biological activity, such as antimicrobial activity, is often evaluated through qualitative and quantitative assays, revealing the potential of these compounds as therapeutic agents .
Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- A study by Puthran et al. (2019) synthesized derivatives using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which have shown significant in vitro antimicrobial activity (Puthran et al., 2019).
- Another research by Patel et al. (2011) focused on synthesizing new pyridine derivatives, exhibiting variable and modest antimicrobial activity (Patel et al., 2011).
Antioxidant and Anticancer Activity :
- Tumosienė et al. (2020) researched derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, finding some to exhibit significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Synthesis of Diverse Derivatives :
- Research by Abdelall et al. (2014) reported the synthesis of new 1,3,4-thiadiazole derivatives and their molecular docking studies for potential applications in treating tuberculosis (Abdelall, 2014).
- Wu (2013) synthesized a compound with 1,3,4-thiadiazol and performed crystal structure analysis, revealing interactions that could be important for biological activity (Wu, 2013).
Electrochemical Synthesis :
- Amani and Nematollahi (2012) conducted a study on the electrochemical synthesis of new compounds based on the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (Amani & Nematollahi, 2012).
Fluorescence Properties :
- Dong et al. (2012) synthesized a twisted π-Conjugated molecule related to the compound, which showed different fluorescent colors based on its crystal structure (Dong et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(20)19-9-3-4-13(10-19)16-18-17-15(22-16)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNPFUNRHKSZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

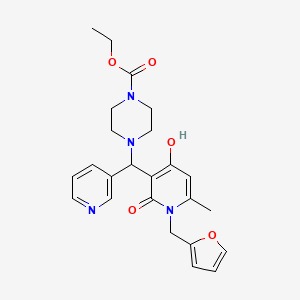
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)
![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)


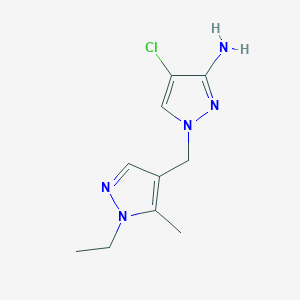
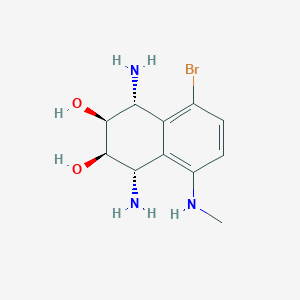
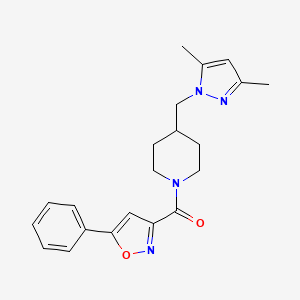
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
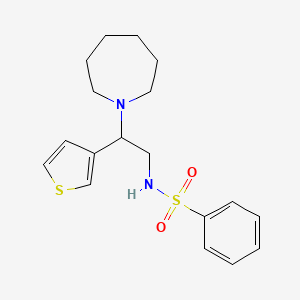
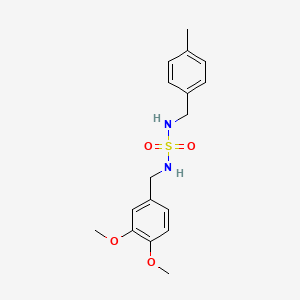
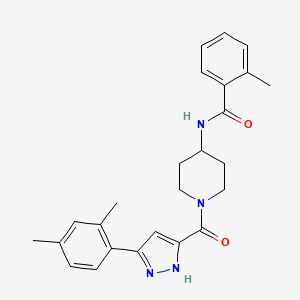
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)